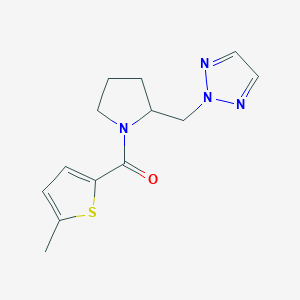

![molecular formula C17H15N3OS B2393804 2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine CAS No. 1105192-35-5](/img/structure/B2393804.png)

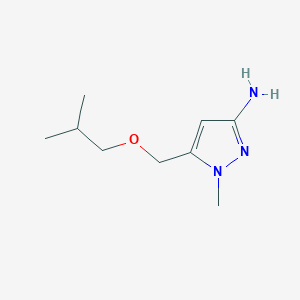

2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with electrophilic and nucleophilic reagents . For instance, a related compound was synthesized via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents .Molecular Structure Analysis

The molecular structure of similar compounds can be complex. For example, “3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” has a molecular formula of C17H13N5O . The InChI code for this compound is 1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H, (H3,18,19,20,21,22) .Scientific Research Applications

- These novel CDK2 inhibitors exhibit significant cytotoxic activity against cancer cell lines, particularly MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. They also show moderate activity against HepG-2 (liver cancer) cells .

- Enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds, with IC50 values comparable to or better than the control drug sorafenib .

- The compound’s impact on AchE activity and oxidative stress markers provides insights into its neurotoxicity and potential applications in neuropharmacology .

Cancer Treatment and CDK2 Inhibition

Neurotoxicity and Acetylcholine Release

Heterocyclic Chemistry and Pyrazole Derivatives

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to show good in vitro anti-proliferative activities against leukemia cell lines . They are more potent than the BTK inhibitor ibrutinib , suggesting that they might target similar pathways or proteins.

Mode of Action

It can be inferred from related compounds that they might inhibit certain kinases . Kinases are enzymes that catalyze the phosphorylation processes in cells, playing active roles in signal transduction pathways . Dysfunction of protein kinases can cause many diseases, including cancer .

Biochemical Pathways

The compound likely affects the biochemical pathways involving kinases, given the potential kinase inhibitory activity of related compounds . Phosphorylation is a regular process in cellular signal transduction that regulates many important cellular activities such as cell division, survival, and apoptosis . Therefore, the compound might affect these processes by inhibiting the activity of certain kinases.

Pharmacokinetics

It is noted that irreversible kinase inhibitors (ikis), a category that this compound might belong to, often show improved biochemical efficacy and good pharmacokinetic or pharmacodynamic profiles compared to reversible inhibitors .

Result of Action

The compound likely has anti-proliferative effects, as suggested by the activity of related compounds against leukemia cell lines . These compounds inhibit the growth of these cell lines, potentially through their kinase inhibitory activity .

properties

IUPAC Name |

2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c18-17-15-10-22-11-16(15)19-20(17)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-9H,10-11,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIVKNOIKFWIIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

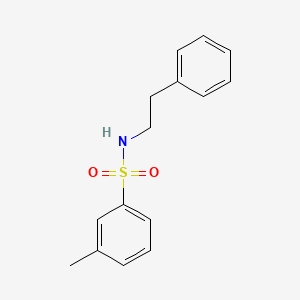

![N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B2393723.png)

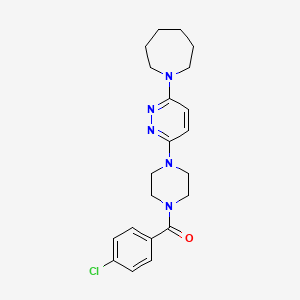

![N'-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-2-thiophenecarbohydrazide](/img/structure/B2393729.png)

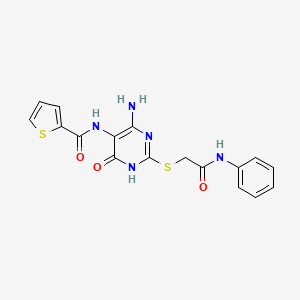

![exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate](/img/structure/B2393731.png)

![3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B2393733.png)

![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2393740.png)

![NCGC00380384-01_C21H26O7_(2E,4E)-6-{[(5R,9aS,9bS)-9b-Hydroxy-6,6,9a-trimethyl-1-oxo-1,3,5,5a,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5-yl]oxy}-6-oxo-2,4-hexadienoic acid](/img/structure/B2393743.png)

![(Z)-2-(3-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2393744.png)